molecular formula C9H11NO2 B1525570 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone CAS No. 1093741-78-6

1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone

Cat. No. B1525570
M. Wt: 165.19 g/mol
InChI Key: SVTQXVPJLCQUAX-UHFFFAOYSA-N
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Description

“1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-(4-Aminophenyl)ethanone oxime was prepared by a method reported earlier. The solution of 2-hydroxy-3-methoxy benzaldehyde was slowly added to the solution of 4-amino-acetophenone oxime in ethanol. The mixture was stirred at 328 K for 15 hours, cooled to room temperature, and filtered. The product was dried under vacuum to obtain a red solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO2/c1-5-8(12)4-3-7(6(2)11)9(5)10/h3-4,12H,10H2,1-2H3 . This indicates that the compound contains nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

“1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone” is a solid at room temperature . It has a molecular weight of 165.19 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

  • A study explored the synthesis and characterization of novel Schiff base ligands derived from reactions involving compounds with structural similarities to 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone. These ligands, upon complexation with metals like Cu(II), Fe(II), and Pd(II), exhibited potential for DNA binding and drug candidacy due to their molecular structures and interactions with biological molecules (Kurt et al., 2020).

Biochemical Applications

  • In biochemical applications, the derivative of 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone was investigated for its role in the enzymatic conversion to pharmacologically active compounds. This includes the biocatalytic process for producing (S)-phenylephrine, a well-known adrenergic receptor agonist, highlighting the compound's utility in medicinal chemistry and drug synthesis processes (林瑋德, 2010).

Material Science and Sensing Applications

  • A BODIPY-based study demonstrated the use of a compound structurally related to 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone as a core for developing highly selective and sensitive fluorescent probes. These probes were effective in detecting sulfhydryl compounds (H2S) in biological systems, indicating their potential in environmental monitoring and biochemical sensing applications (Fang et al., 2019).

Antimicrobial Studies

  • Another research focused on molecular docking and ADMET studies to evaluate the antimicrobial properties of Ethanone, a compound similar to 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone. This study highlighted the compound's binding efficacy with proteins in Staphylococcus aureus, showcasing its potential as an antimicrobial agent (Sri Satya et al., 2022).

Organic Synthesis

  • Research on microwave-assisted synthesis provides insights into the environmentally benign methodologies for the synthesis of mono- and disubstituted Mannich bases of 4-hydroxyacetophenone derivatives. These methodologies offer novel alternatives for the synthesis of compounds with functionalities similar to 1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone, which could have applications in developing pharmacologically active molecules (Aljohani et al., 2019).

properties

IUPAC Name

1-(2-amino-4-hydroxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-8(12)4-3-7(6(2)11)9(5)10/h3-4,12H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTQXVPJLCQUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-4-hydroxy-3-methylphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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